
(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine
Übersicht
Beschreibung
“(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine” is a chemical compound with the molecular formula C13H22N2S . It is a solid substance . The SMILES string for this compound is NCC1CCCN(C1)Cc2cccs2 .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, is a topic of interest in the field of organic chemistry . Piperidones, which serve as precursors to the piperidine ring, are particularly important due to their unique biochemical properties . Various catalysts have been employed in the synthesis of piperidones .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a propyl group and a thienylmethyl group . The piperidine ring is a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) .Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 210.34 . The compound’s InChI key is ZCDGCAIFQPSTRB-UHFFFAOYSA-N .Wirkmechanismus
The mechanism of action of (3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine is not yet fully understood. However, it is believed that this compound may interact with certain proteins in the cell membrane to induce changes in the cell’s physiology. It is also believed that this compound may interact with certain receptors in the cell to induce changes in the cell’s metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to induce changes in cell proliferation, cell differentiation, and apoptosis. In addition, this compound has been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine in lab experiments include its ability to induce changes in cell proliferation, cell differentiation, and apoptosis. In addition, this compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, this compound is also limited by its lack of specificity and its potential to interact with other molecules in the cell.
Zukünftige Richtungen
The potential future directions for research on (3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine include further investigation of its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could explore the potential therapeutic applications of this compound and its potential use as a biomarker for certain diseases. Finally, further research could investigate the potential for this compound to interact with other molecules in the cell and its potential to induce changes in gene expression.
Wissenschaftliche Forschungsanwendungen
(3-Piperidin-1-ylpropyl)(2-thienylmethyl)amine has been studied for its potential applications in scientific research. It has been used as a substrate in enzyme-linked immunosorbent assays (ELISA) to detect the presence of certain proteins in biological samples. This compound has also been used to study the effects of various compounds on cell proliferation, cell differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
3-piperidin-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2S/c1-2-8-15(9-3-1)10-5-7-14-12-13-6-4-11-16-13/h4,6,11,14H,1-3,5,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGNXNYMMQBMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide](/img/structure/B1385872.png)

![3-[(2-Chlorobenzyl)amino]propanamide](/img/structure/B1385875.png)
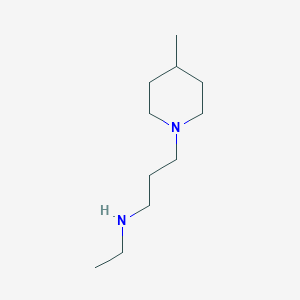
![1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1385881.png)
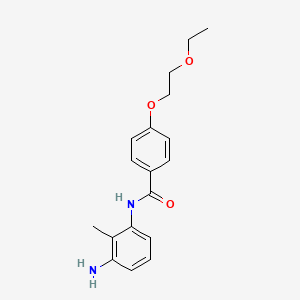
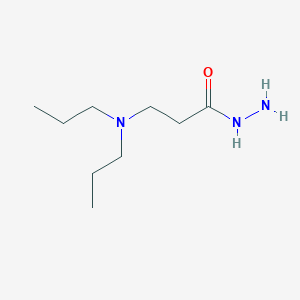

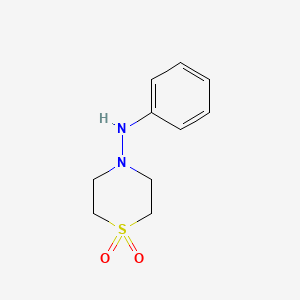
![[(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1385889.png)

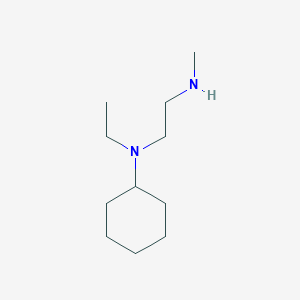
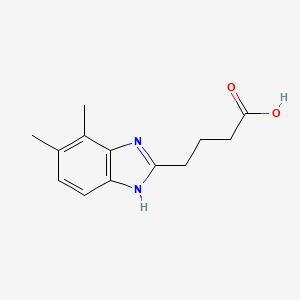
![N-[4-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine](/img/structure/B1385893.png)
